Cas no 35891-72-6 (L-2-Amino-4-methoxy-trans-but-3-enoic Acid)

L-2-Amino-4-methoxy-trans-but-3-enoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E)-
- 3-Butenoic acid, 2-amino-4-methoxy-, (2S,3E)-
- (S,E)-2-amino-4-methoxybut-3-enoic acid
- L-2-amino-4-methoxy-trans-but-3-enoic acid
- NS00070153
- (2S,3E)-2-Amino-4-methoxy-3-butenoic acid
- 3-Butenoic acid, 2-amino-4-methoxy-, (S-(E))-
- (2S,3E)-2-amino-4-methoxybut-3-enoic acid
- CHEBI:156361
- L-2-Amino-4-methoxy-trans-3-butenoic acid
- 2-Amino-4-methoxy-3-butenoic acid
- (E,2S)-2-amino-4-methoxybut-3-enoic acid
- (S,E)-2-amino-4-methoxybut-3-enoicacid
- SCHEMBL19128422
- DTXSID901034580
- 35891-72-6
- trans-L-2-Amino-4-methoxy-3-butenoic acid
- Ro 07-7957
- L-2-Amino-4-methoxy-trans-but-3-enoic Acid
-
- インチ: InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+
- InChIKey: HLOPMQJRUIOMJO-NSCUHMNNSA-N
- ほほえんだ: CO/C=C/C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 131.05827
- どういたいしつりょう: 131.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2.9
じっけんとくせい
- PSA: 72.55
L-2-Amino-4-methoxy-trans-but-3-enoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A628045-5mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 5mg |
$ 775.00 | 2023-04-19 | ||
TRC | A628045-2.5mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 2.5mg |
$ 408.00 | 2023-04-19 | ||
TRC | A628045-1mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 1mg |
$ 178.00 | 2023-04-19 | ||
TRC | A628045-10mg |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid |
35891-72-6 | 10mg |
$ 1464.00 | 2023-04-19 |
L-2-Amino-4-methoxy-trans-but-3-enoic Acid 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
L-2-Amino-4-methoxy-trans-but-3-enoic Acidに関する追加情報
Introduction to 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) and Its Significance in Modern Chemical Research
3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) (CAS No. 35891-72-6) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its enantiomeric configuration and functional groups, presents a fascinating platform for studying molecular interactions and developing novel therapeutic agents. The compound's structural features, including the presence of an amino group at the 2-position and a methoxy group at the 4-position, along with its specific (2S,3E) stereochemistry, make it a subject of intense interest for researchers exploring its potential applications in drug discovery and synthetic chemistry.
The chemical properties of 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) contribute to its versatility in various chemical transformations. The carboxylic acid moiety at the 1-position allows for reactions such as esterification, amidation, and condensation, while the amino group at the 2-position can participate in hydrogen bonding and salt formation. The methoxy group at the 4-position introduces a degree of electronic richness and can influence the compound's solubility and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
In recent years, there has been growing interest in the pharmacological potential of 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E). Studies have suggested that this compound may exhibit properties relevant to various therapeutic areas. For instance, its structural motif is reminiscent of natural products known to interact with biological targets such as enzymes and receptors. The enantiomeric purity of this compound is particularly important, as stereochemistry can significantly influence biological activity. The (2S,3E) configuration may confer specific interactions with biological systems that are not observed with other stereoisomers.
One area where 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) has shown promise is in the field of neuroscience research. Emerging evidence suggests that compounds with similar structural features may modulate neurotransmitter systems or interact with neural receptors. The presence of both an amino group and a methoxy group provides opportunities for designing molecules that can cross the blood-brain barrier while maintaining sufficient stability to exert a therapeutic effect. Researchers are exploring its potential as a precursor for derivatives that could target neurological disorders.
The synthetic pathways for producing 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) are also of considerable interest to synthetic chemists. The synthesis typically involves multi-step reactions that require careful control over stereochemistry to achieve the desired (2S,3E) configuration. Advances in asymmetric synthesis have enabled more efficient and scalable production methods for this compound. These methods often employ chiral catalysts or auxiliaries to ensure high enantiomeric purity, which is critical for pharmaceutical applications.
In addition to its pharmacological relevance, 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) has been studied for its role in biochemical pathways. Researchers have investigated how this compound interacts with enzymes and cellular components in vitro. Such studies provide insights into potential mechanisms of action and help identify possible side effects or off-target interactions. Understanding these interactions is crucial for developing safe and effective therapeutic agents.
The analytical techniques used to characterize 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) are also advanced and sophisticated. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to confirm structural integrity and purity. These techniques ensure that researchers working with this compound have reliable data for their studies.
Recent research developments have highlighted the importance of stereochemistry in drug design. Compounds like 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) serve as excellent models for studying how molecular structure influences biological activity. The ability to produce enantiomerically pure forms of complex molecules has opened new avenues in drug discovery. This compound exemplifies how subtle changes in stereochemistry can lead to significant differences in biological effects.
The future prospects for 3-Butenoic acid,2-amino-4-methoxy-, (2S,3E) are promising as more research uncovers its potential applications. As synthetic methods improve and computational tools become more powerful, the design and optimization of molecules like this one will become more efficient. This could lead to faster development cycles for new drugs targeting various diseases.
In conclusion, 3-Butenoic acid, , , , , .
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